Oxidized TPT Sulfone Derivative Achieves 72% Solid-State Quantum Yield versus Weakly Emissive Parent Thiophene Core
Local chemical oxidation of tetraphenylthiophene to 2,3,4,5-tetraphenylthiophene sulfone (3c) produces a dramatic enhancement in solid-state emission performance. The sulfone derivative exhibits a fluorescence quantum yield of 72% in the solid state and an AIE factor (αAIE) of 240, substantially outperforming the parent thiophene analog, which shows only weak emission under identical aggregate conditions [1]. Mechanistic studies attribute this enhancement to suppression of the sulfur heavy-atom effect upon oxidation, which effectively blocks the nonradiative intersystem crossing decay pathway that otherwise quenches emission in the thiophene core [1].
| Evidence Dimension | Solid-state fluorescence quantum yield |
|---|---|
| Target Compound Data | ΦF = 72% (as 2,3,4,5-tetraphenylthiophene sulfone derivative) |
| Comparator Or Baseline | Parent tetraphenylthiophene (weak solid-state emission, quantitatively inferior) |
| Quantified Difference | ΦF increases from negligible/low to 72% upon oxidation; AIE factor = 240 |
| Conditions | Solid-state aggregate film; fluorescence spectroscopy |
Why This Matters
This quantifies the specific chemical handle—oxidation to the sulfone—that unlocks high-efficiency solid-state emission from the TPT scaffold, enabling procurement decisions based on target photophysical requirements.
- [1] He X, et al. Constructing Aggregation-Induced Emission Luminogens With Significantly Improved Performance Through Local Chemical Modification From Thiophene to Thiophene Sulfone. Luminescence. 2025;40(9):e70310. View Source
